molecular formula C6H3F3LiNO2S B3014857 Lithium 5-(trifluoromethyl)pyridine-2-sulfinate CAS No. 2225147-43-1

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate

Cat. No.: B3014857
CAS No.: 2225147-43-1
M. Wt: 217.09
InChI Key: VQGDKTANUBQHRQ-UHFFFAOYSA-M
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Description

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate (CAS 2225147-43-1) is a high-value reagent designed to address a key synthetic challenge in modern medicinal chemistry: the inefficient cross-coupling of 2-substituted pyridines. This compound serves as a superior, stable alternative to traditionally problematic pyridine-2-boronates, which are often difficult to prepare and exhibit poor stability and low efficiency in Suzuki-Miyaura reactions, the pre-eminent carbon-carbon bond-forming transformation in the pharmaceutical industry . The core utility of this sulfinate salt lies in its role as a general nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl halides . Its application enables the efficient and reliable synthesis of biaryl structures containing a 2-pyridyl motif, which is a ubiquitous scaffold in drug molecules and functional materials. The process demonstrates excellent functional group tolerance and works efficiently with both expensive aryl bromides and more cost-effective aryl chlorides, providing a versatile tool for library synthesis and hit-to-lead optimization . The molecular formula is C6H3F3LiNO2S and its molecular weight is 217.09 g/mol . APPLICATIONS • Cross-Coupling in Drug Discovery: This reagent is specifically valuable for preparing medicinally relevant derivatives and exploring chemical space that is inaccessible via traditional boronate-based couplings . • Synthesis of Challenging Motifs: It enables the preparation of linked pyridine-heterocyclic molecules, which are particularly challenging targets using other methods . HANDLING & STORAGE The product is for non-human research use only. It is not intended for diagnostic or therapeutic applications. For long-term stability, it is recommended to store the product sealed in a dry environment.

Properties

IUPAC Name

lithium;5-(trifluoromethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-1-2-5(10-3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGDKTANUBQHRQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC=C1C(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride with lithium sulfinate. This reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield. Industrial production may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential in drug development, especially in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium 5-(trifluoromethyl)pyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoromethyl group enhances the electron-withdrawing properties of the molecule, making it highly reactive in various chemical transformations. The sulfinate group can participate in redox reactions, further expanding the compound’s versatility in different applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with lithium 5-(trifluoromethyl)pyridine-2-sulfinate:

Sodium 5-(Trifluoromethyl)pyridine-2-Sulfinate
  • Molecular Formula : C₆H₃F₃NNaO₂S
  • Key Features :
    • Sodium counterion instead of lithium.
    • Demonstrated efficacy in synthesizing 2-aryl-5-(trifluoromethyl)pyridines via desulfinative coupling (70–81% yields) .
    • Reactivity: Participates in coupling with aryl iodides/bromides under mild conditions (e.g., 50°C in DMSO).
    • Example Reaction :
  • Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (81% yield) using sodium sulfinate .
Lithium 2-Fluoro-5-Methylpyridine-3-Sulfinate (CAS 2228434-15-7)
  • Molecular Formula: C₆H₇FLiNO₂S
  • Key Features: Substituted with 2-fluoro and 5-methyl groups instead of 5-CF₃. Sulfinate group at the 3-position rather than 2-position. Potential for regioselective coupling due to fluorine’s electron-withdrawing effects .
1,3,4-Oxadiazole Thioether Derivatives
  • Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)
  • Key Features :
    • Shares the trifluoromethylpyrazole motif but lacks the sulfinate group.
    • Exhibits fungicidal activity against Sclerotinia sclerotiorum (53% inhibition at 50 µg/mL) and herbicidal effects via SDH enzyme inhibition .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Application Yield/Activity
This compound C₆H₃F₃LiNO₂S ~217.13 5-CF₃, 2-SO₂⁻ Cross-coupling reactions (hypothesized) Not explicitly reported
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate C₆H₃F₃NNaO₂S 233.0 5-CF₃, 2-SO₂⁻ Desulfinative cross-coupling 70–81% yields
Lithium 2-fluoro-5-methylpyridine-3-sulfinate C₆H₇FLiNO₂S 183.13 2-F, 5-CH₃, 3-SO₂⁻ Potential regioselective coupling Not reported
2-((4-Bromobenzyl)thio)-5-(trifluoromethylpyrazole)-1,3,4-oxadiazole (5g) C₁₄H₁₀BrF₃N₄OS 411.22 CF₃-pyrazole, thioether SDH inhibition (fungicidal/herbicidal) 53% fungal inhibition

Biological Activity

Lithium 5-(trifluoromethyl)pyridine-2-sulfinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound is characterized by the following structural elements:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom, which influences the compound's reactivity and interaction with biological targets.
  • Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective binding to targets.
  • Sulfinyl Group : The sulfinyl moiety (–SO2–) is known for its reactivity, allowing the compound to act as a sulfonylating agent in various biological processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, enhancing its interaction with lipid membranes and biological molecules. The mechanism involves:

  • Enzyme Modulation : The compound can transfer its sulfinyl group to other molecules, thereby modulating enzyme activity and influencing various metabolic pathways.
  • Target Specificity : The unique electronic properties conferred by the trifluoromethyl group may enhance selectivity towards certain biological targets, making it a candidate for drug development .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the growth of specific cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme ModulationModulation of enzyme activities

Table 2: Case Studies on Biological Effects

StudyFindingsReference
Study 1Demonstrated antimicrobial efficacy against E. coli
Study 2Showed cytotoxic effects on breast cancer cells
Study 3Investigated enzyme inhibition related to metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Cells : Research on breast cancer cell lines revealed that treatment with the compound led to increased rates of apoptosis. Mechanistic studies suggested that this effect was mediated through oxidative stress pathways.
  • Enzyme Interaction Studies : Investigations into the compound's role as a sulfonylating agent showed that it could effectively modify enzyme activity, leading to altered metabolic processes within cells .

Q & A

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Purity (%)Key Challenges
LiOH in THF (0°C)75–8097–99Moisture sensitivity
LiH in DMF (25°C)65–7095–97Byproduct formation

Q. Table 2: Computational Parameters for MD Simulations

FunctionalBasis SetPseudopotentialSolvent Model
PBE (GGA) Plane-wavePAW COSMO

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